molecular formula C8H6Cl2N2 B1648395 1-Chlorophthalazine hydrochloride CAS No. 300843-36-1

1-Chlorophthalazine hydrochloride

Cat. No.: B1648395
CAS No.: 300843-36-1
M. Wt: 201.05 g/mol
InChI Key: VWXKUBPEUUXLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorophthalazine hydrochloride is a chemical compound with the molecular formula C8H5ClN2·HCl. It is a derivative of phthalazine, a heterocyclic aromatic organic compound, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

1-Chlorophthalazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with aldehyde oxidase, an enzyme involved in the oxidation of aldehyde and aza-aromatic compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as the MCF-7 human breast cancer cell line . This inhibition is likely due to its impact on cell signaling pathways that regulate cell growth and division.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of aldehyde oxidase by binding to its active site . This inhibition can lead to changes in the metabolic pathways that the enzyme is involved in, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. For example, studies have shown that high doses of this compound can lead to adverse effects such as liver toxicity and changes in metabolic function . It is important to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde oxidase, which catalyzes the oxidation of aza-aromatic compounds . This interaction can affect the metabolic flux and levels of metabolites within the cell. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues, ultimately influencing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorophthalazine hydrochloride can be synthesized through several synthetic routes. One common method involves the chlorination of phthalazine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions. The reaction typically proceeds via electrophilic aromatic substitution, where chlorine replaces a hydrogen atom on the phthalazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired purity level.

Chemical Reactions Analysis

1-Chlorophthalazine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 1-chlorophthalazine-4,7-dione.

  • Reduction: Reduction reactions can convert this compound to its corresponding hydrazine derivative.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the phthalazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 1-chlorophthalazine-4,7-dione

  • Reduction: 1-chlorophthalazine hydrazine

  • Substitution: Various substituted phthalazines depending on the nucleophile used

Scientific Research Applications

1-Chlorophthalazine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Hydralazine hydrochloride

  • 1-Hydrazinophthalazine hydrochloride

  • Phthalazine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-chlorophthalazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2.ClH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXKUBPEUUXLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300843-36-1
Record name 1-chlorophthalazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3-neck 2 L round-bottomed flask was charged with phosphorous oxychloride (306 g, 2 mol. eq.) and cooled to about 0 to 5° C. To this was added 73 g of powdered phthalazinone (0.5 mol eq.). The reaction mass appeared as a suspension and was heated to about 60° C. with stirring. The progress of the reaction was monitored by HPLC. While the reaction mixture was maintained at approximately 50° C., about 65% of the phosphorous oxychloride was distilled out under vacuum. The concentrated reaction mixture was cooled to room temperature, about 375 mL of ethyl acetate was added, and then the mixture was purged with HCl gas for about 30 min.; thereafter, the mixture was cooled to a temperature of 0 to 5° C. and stirred for about one hour. The resulting pale yellow material was filtered and washed with 150 mL of cold ethyl acetate. The isolated material was 1-chlorophthalazine hydrochloride, which was dried under vacuum for about 3 hrs at 30° C. Yield =65%; purity=99%.
Quantity
306 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 50 g (342 mmol) phthalazone, 1370 ml acetonitrile, 66 ml (0.72 mol) POCl3 and 85 ml 4 N HCl in dioxane is stirred for 8 h at 50° C. The resulting solution is cooled to RT, evaporated to a volume of about 0.8 l and diluted with 1.2 I DIPE. Filtration and washing with DIPE yield the title compound: FAB-MS (M+H)+=165/167.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1370 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorophthalazine hydrochloride
Reactant of Route 2
1-Chlorophthalazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Chlorophthalazine hydrochloride
Reactant of Route 4
1-Chlorophthalazine hydrochloride
Reactant of Route 5
1-Chlorophthalazine hydrochloride
Reactant of Route 6
1-Chlorophthalazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.